molecular formula C18H24N2O2 B3006963 N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide CAS No. 954626-72-3

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B3006963
CAS No.: 954626-72-3
M. Wt: 300.402
InChI Key: KOOIALZGYDXYMP-UHFFFAOYSA-N
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Description

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide is a compound that features a pyrrolidinone ring fused with a phenyl group and a cyclohexane carboxamide moiety

Preparation Methods

The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidinone derivatives. This is followed by amidation with cyclohexanecarboxylic acid derivatives to yield the final product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.

Chemical Reactions Analysis

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert ketone groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide include other pyrrolidinone derivatives and carboxamide compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of a pyrrolidinone ring with a phenyl group and a cyclohexane carboxamide moiety, which can result in distinct chemical and biological properties .

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17-11-14(13-20(17)16-9-5-2-6-10-16)12-19-18(22)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOIALZGYDXYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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